molecular formula C13H19FN2O B4963778 N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine

N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine

Katalognummer B4963778
Molekulargewicht: 238.30 g/mol
InChI-Schlüssel: GEDSDBPCQKIMLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine, commonly known as FMISO, is a radiopharmaceutical compound used in medical imaging. It is a positron emission tomography (PET) tracer that is used to detect hypoxia, or low oxygen levels, in tissue. FMISO is a promising tool for the diagnosis and treatment of cancer, as hypoxia is a common characteristic of solid tumors.

Wirkmechanismus

FMISO is a radiopharmaceutical compound that emits positrons, which are detected by N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine scanners. It is taken up by cells in hypoxic tissue and binds to intracellular macromolecules, such as proteins and DNA. The binding of FMISO to these molecules is irreversible, which allows for the detection of hypoxic tissue even after the tracer has been cleared from the body.
Biochemical and Physiological Effects
FMISO is a relatively safe compound with minimal side effects. It is eliminated from the body primarily through the kidneys and has a half-life of approximately 2 hours. FMISO does not have any known pharmacological activity and does not affect normal tissue oxygenation.

Vorteile Und Einschränkungen Für Laborexperimente

FMISO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and labeled with a positron-emitting isotope. It is also selective for hypoxic tissue, which allows for the detection of specific biological processes. However, FMISO has some limitations, including its short half-life, which limits the time window for imaging, and its limited availability, which can make it difficult to obtain for research purposes.

Zukünftige Richtungen

There are several future directions for the use of FMISO in medical research. One area of interest is the use of FMISO to guide radiation therapy for cancer treatment. By identifying hypoxic regions within tumors, radiation therapy can be targeted to these areas to improve treatment outcomes. Another area of interest is the development of new N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine tracers that can target specific biological processes in cancer cells. FMISO has provided a foundation for the development of these tracers and has the potential to be used in combination with other tracers for more comprehensive imaging. Finally, FMISO can be used to investigate the role of hypoxia in other diseases and conditions, such as ischemic heart disease and stroke. These future directions have the potential to significantly improve our understanding of disease processes and improve patient outcomes.
Conclusion
FMISO is a radiopharmaceutical compound that is used to detect hypoxia in tissue. It has several advantages for use in medical research, including its selectivity for hypoxic tissue and its relative safety. FMISO has been used to investigate the role of hypoxia in cancer and has the potential to be used in other diseases and conditions. The future directions for FMISO research are promising and have the potential to significantly improve patient outcomes.

Synthesemethoden

FMISO is synthesized by reacting 4-fluoroacetophenone with 2-bromo-1-methylethylamine to form 2-(4-fluorophenyl)-1-methylethylamine. This compound is then reacted with morpholine to form FMISO. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

FMISO is primarily used in medical imaging to detect hypoxia in tissue. It can be used to identify the presence and extent of hypoxia in solid tumors, which is a common characteristic of cancer. This information can be used to guide treatment decisions and monitor the effectiveness of treatment. FMISO has also been used in research to investigate the role of hypoxia in various diseases and conditions.

Eigenschaften

IUPAC Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-11(15-16-6-8-17-9-7-16)10-12-2-4-13(14)5-3-12/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSDBPCQKIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.